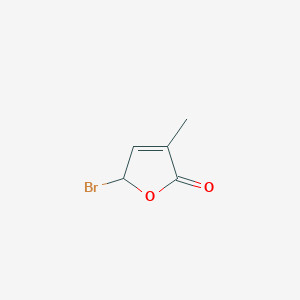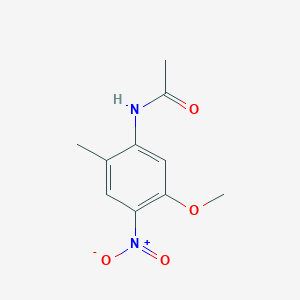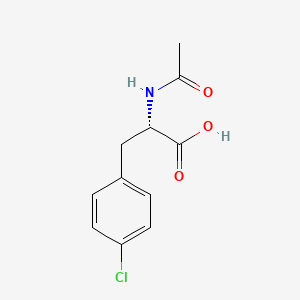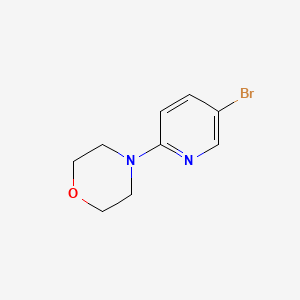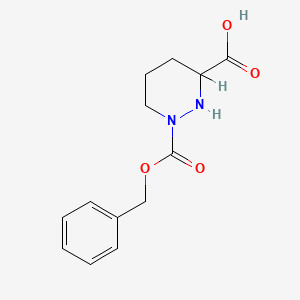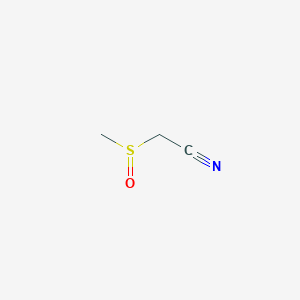
2-Amino-5-Nitrobenzolsulfonylchlorid
Übersicht
Beschreibung
2-Amino-5-nitrobenzenethiol, or 2-ANBT, is an organic compound composed of an amino group, a nitro group, and a thiol group. It is a colorless, water-soluble solid with a pungent odor. 2-ANBT has a variety of applications in the scientific research field, including use as a reagent in organic synthesis and as a fluorescent indicator in biochemical assays.
Wissenschaftliche Forschungsanwendungen
Plasmon-getriebene selektive Reduktionsreaktionen
2-Amino-5-Nitrobenzolsulfonylchlorid (2A-5-NBT) wurde in plasmon-getriebenen selektiven Reduktionsreaktionen verwendet . In einer Studie wurde 2A-5-NBT selektiv zu 3,3'-Dimercapto-4,4'-diaminoazobenzol, einem Azobenzol-Derivat, reduziert . Die Reaktion wurde mit Hilfe der Oberflächenverstärkten Raman-Streuung (SERS) Spektroskopie verfolgt . Es wurde festgestellt, dass das Produkt in wässrigen Umgebungen sehr stabil ist .
Synthese von aromatischen Azobenzol-Derivaten
Die plasmon-induzierten katalytischen Reaktionen von 2A-5-NBT in wässrigen Umgebungen könnten für die effiziente Synthese von aromatischen Azobenzol-Derivaten verwendet werden . Diese Verbindungen sind wertvolle Chemikalien, die in der chemischen Industrie als Farbstoffe, Lebensmittelzusatzstoffe und Arzneimittel weit verbreitet sind .
Untersuchung von plasmon-induzierten chemischen Reaktionen
2A-5-NBT ist ein interessantes Molekül, das Benzyl-, Amin-, Nitro- und -SH-Gruppen enthält . Dieses Molekül kann verwendet werden, um die plasmon-induzierten chemischen Reaktionen zu untersuchen . Diese Reaktionen haben aufgrund ihres hohen Durchsatzes und ihres geringen Energiebedarfs erhebliche Aufmerksamkeit auf sich gezogen .
Untersuchung der Oberflächenplasmonenresonanz (SPR)
Oberflächenplasmonenresonanz (SPR) ist eine kollektive Schwingung von Oberflächenleitungs-elektronen, die durch einfallendes Licht bei bestimmten Photonenenergien angeregt wird . 2A-5-NBT kann verwendet werden, um dieses Phänomen zu untersuchen .
Untersuchung von heißen Elektronen
Heiße Elektronen mit hoher kinetischer Energie wurden aus dem Plasmonenzerfall erzeugt . Diese heißen Elektronen spielen eine Schlüsselrolle bei plasmon-induzierten chemischen Reaktionen, indem sie die benötigten Elektronen und die Energie für den Ablauf der Reaktionen liefern . 2A-5-NITROBENZOLSULFONYLCHLORID kann verwendet werden, um diesen Prozess zu untersuchen .
Untersuchung von plasmon-verstärkten katalytischen Reaktionen
Die plasmon-verstärkten katalytischen Reaktionen an metallischen Katalysatoren können mit Hilfe der Oberflächenverstärkten Raman-Streuung (SERS) und der Spitzenverstärkten Raman-Spektroskopie (TERS) überwacht und gesteuert werden . 2A-5-NITROBENZOLSULFONYLCHLORID kann verwendet werden, um diese Reaktionen zu untersuchen .
Wirkmechanismus
Mode of Action
It has been observed that in the presence of silver plasmons, 2-amino-5-nitrobenzenethiol can undergo selective reduction reactions . The exact mechanism of this interaction and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It is known that the compound can participate in plasmon-driven selective reduction reactions . The downstream effects of these reactions on various biochemical pathways are a subject of ongoing research.
Result of Action
It has been observed that the compound can be selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene in the presence of silver plasmons . The implications of this transformation at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of 2-Amino-5-nitrobenzenethiol can be influenced by environmental factors. For instance, it has been observed that aqueous environments are preferable for the selective reduction reaction of 2-Amino-5-nitrobenzenethiol .
Biochemische Analyse
Biochemical Properties
2-Amino-5-nitrobenzenethiol plays a crucial role in biochemical reactions, particularly in the context of reduction reactions. It has been observed to interact with enzymes and proteins involved in redox processes. For instance, 2-Amino-5-nitrobenzenethiol can undergo selective reduction reactions, facilitated by surface-enhanced Raman scattering (SERS) spectroscopy, to form 3,3’-dimercapto-4,4’-diaminoazobenzene . This interaction highlights the compound’s potential in catalyzing specific biochemical transformations.
Cellular Effects
The effects of 2-Amino-5-nitrobenzenethiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the reduction of nitro groups to azo bonds, which can alter cellular redox states and impact gene expression . Additionally, 2-Amino-5-nitrobenzenethiol’s interaction with cellular thiol groups can influence cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, 2-Amino-5-nitrobenzenethiol exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Furthermore, the reduction of the nitro group to an azo bond involves electron transfer processes that can modulate redox-sensitive signaling pathways . These molecular interactions underscore the compound’s role in biochemical modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-nitrobenzenethiol can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature. Studies have shown that 2-Amino-5-nitrobenzenethiol is more stable in aqueous environments compared to ambient atmospheric conditions . Over time, the compound can undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Amino-5-nitrobenzenethiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating redox states and enhancing cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 2-Amino-5-nitrobenzenethiol for therapeutic applications.
Metabolic Pathways
2-Amino-5-nitrobenzenethiol is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as reductases and oxidases, which facilitate the reduction of nitro groups and the formation of azo bonds . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-5-nitrobenzenethiol is transported and distributed through specific transporters and binding proteins. The compound’s thiol group allows it to bind to cysteine residues in proteins, facilitating its transport and localization . Additionally, the compound’s distribution is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2-Amino-5-nitrobenzenethiol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications, such as the addition of targeting signals, can direct 2-Amino-5-nitrobenzenethiol to specific cellular compartments, enhancing its biochemical activity.
Eigenschaften
IUPAC Name |
2-amino-5-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSRXSZJCJVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450796 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-98-1 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the performance of 2-Amino-5-nitrobenzenethiol in plasmon-driven reactions?
A: While the provided research abstract [] does not specifically mention the performance of 2-Amino-5-nitrobenzenethiol, it highlights the significant impact of both aqueous and atmospheric environments on plasmon-driven selective reduction reactions. This suggests that the performance of 2-Amino-5-nitrobenzenethiol, as a potential reactant or catalyst in such reactions, could be greatly influenced by the presence of water. Further research is needed to investigate the specific interactions between water molecules and 2-Amino-5-nitrobenzenethiol in the context of plasmon-driven reactions and determine how these interactions affect reaction kinetics, selectivity, and product formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

